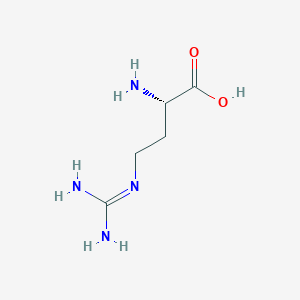

L-Norarginine

Overview

Description

L-Norarginine is a potent, reversible inhibitor of arginase . It is used widely from cell culture models to clinical investigations . It is not intended for diagnostic or therapeutic use .

Synthesis Analysis

L-Arginine serves as a common substrate for both nitric oxide synthase (NOS) and arginase in the cell . NOS catalyzes the oxidation of arginine to citrulline and NO with Nω-hydroxy-L-arginine (NOHA) formed as an intermediate . Arginase, on the other hand, catalyzes the hydrolysis of arginine into urea and L-ornithine . The solution-phase development of L-Norarginine has multiple issues related to extended reaction times, poor reaction yield, and solubility, along with significant side reactions .Molecular Structure Analysis

The molecular formula of L-Norarginine is C5H12N4O2 . Its molecular weight is 233.09 . Norarginine and Nα-acetyl-arginine are structurally related to arginine by elongating and shortening the side chain of arginine by just one carbon unit, respectively .Chemical Reactions Analysis

The norarginine system might be more stable than the homoarginine system because norarginine forms many more H-bonds with CASTOR1 than does homoarginine . It was observed that the water-free mixtures citric acid: L-arginine showed positive deviation from Raoult’s law, while upon addition of water strong negative deviation from Raoult’s law was found, yielding melting depressions around 100 K .Physical And Chemical Properties Analysis

The physical and chemical properties of a biomaterial directly contribute to its interaction with biological environments . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications

Synthesis and Catalysis

- L-Norarginine has been utilized in the synthesis of catalytic cyclic dipeptides. A study by Kowalski and Lipton (1996) demonstrated the synthesis of a diketopiperazine catalyst containing L-Norarginine using a solid phase protocol. This process included a Hofmann rearrangement and cyclization to diketopiperazine, offering easy access to derivatives and potential for combinatorial strategies in novel catalytic cyclic dipeptides development (Kowalski & Lipton, 1996).

Biomedical Research

In biomedical research, L-Norarginine analogues have been synthesized and tested for biological activities. Van Nispen, Tesser, and Nivard (2009) synthesized two ACTH-analogues containing L-Norarginine, which displayed active biological properties (Van Nispen et al., 2009).

L-Norarginine has also been studied in the context of arginase inhibition. Momma and Ottaviani (2020) explored Nω-hydroxy-L-norarginine, an arginase inhibitor, for its role in regulating nitric oxide production. Their research highlighted potential unintended consequences on common methods to assess nitric oxide production, providing insights into the limitations of using L-Norarginine derivatives in certain research applications (Momma & Ottaviani, 2020).

Neuroscientific and Pharmacological Research

- Research by Illés, Finta, and Nieber (1993) in neuropharmacology demonstrated that neuropeptide Y potentiates the inhibitory effect of noradrenaline in rat locus coeruleus neurons. This study suggests the presence of Y2-type receptors at the cell somata of locus coeruleus neurons, which could be relevant for understanding the interaction between L-Norarginine and noradrenaline (Illés et al., 1993).

Genetic Stability and Noncoding RNA

- Lee et al. (2016) discussed the role of long noncoding RNA (lncRNA) NORAD, which is involved in maintaining genomic stability. NORAD sequesters PUMILIO proteins, which repress the stability and translation of mRNAs they bind. This study highlights the significance of NORAD and indirectly connects to the broader research context of L-Norarginine (Lee et al., 2016).

Future Directions

properties

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPQOXNWLSRZKX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161854 | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Norarginine | |

CAS RN |

14191-90-3 | |

| Record name | L-Norarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

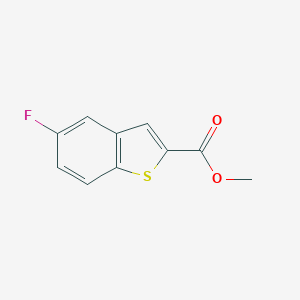

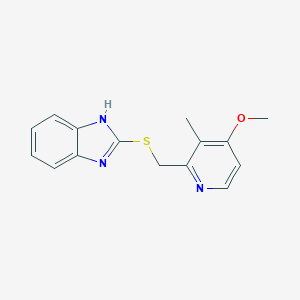

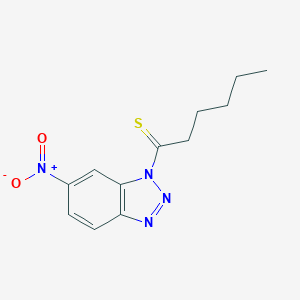

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)